Product packaging for 1-(4-Propylphenyl)ethan-1-one oxime(Cat. No.:)

1-(4-Propylphenyl)ethan-1-one oxime

Cat. No.: B12326613
M. Wt: 177.24 g/mol
InChI Key: MXHLSFASFWJLBF-FMIVXFBMSA-N
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Description

Oximes are a class of organic compounds characterized by the functional group C=N-OH. numberanalytics.com They are formed by the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). vedantu.com This functional group imparts unique chemical properties, making oximes highly valuable in various chemical transformations and as intermediates in the synthesis of a wide array of more complex molecules. numberanalytics.comnumberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B12326613 1-(4-Propylphenyl)ethan-1-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(NE)-N-[1-(4-propylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3/b12-9+

InChI Key

MXHLSFASFWJLBF-FMIVXFBMSA-N

Isomeric SMILES

CCCC1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CCCC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

Synthetic Methodologies for 1 4 Propylphenyl Ethan 1 One Oxime and Analogues

Traditional Condensation Reactions

The most conventional and widely employed method for synthesizing oximes is the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and a hydroxylamine (B1172632) derivative. byjus.com

Reaction of Carbonyl Compounds with Hydroxylamine Derivatives

The fundamental reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration to yield the oxime. byjus.com Typically, hydroxylamine is used in the form of its hydrochloride salt, necessitating the presence of a base to liberate the free hydroxylamine. researchgate.net

For the synthesis of an analog, 1-(4-Bromophenyl)ethanone oxime, 1-(4-bromophenyl)ethanone is reacted with hydroxylamine hydrochloride in denatured ethanol (B145695). orgsyn.org This reaction exemplifies the classic approach to oxime formation.

Table 1: Traditional Synthesis of 1-(4-Bromophenyl)ethanone oxime

Reactants Solvent Reaction Time Product
1-(4-Bromophenyl)ethanone, Hydroxylamine hydrochloride Denatured Ethanol 3-4 hours 1-(4-Bromophenyl)ethanone oxime

This table showcases a typical traditional synthesis of an oxime analog. orgsyn.org

Stoichiometric and Catalytic Approaches

Historically, the synthesis of oximes often required stoichiometric amounts of a base, such as pyridine, to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride. researchgate.net However, this method suffers from drawbacks including the toxicity of reagents and potential for side reactions.

More advanced methods have focused on catalytic approaches. For instance, the use of a catalytic amount of a strong Brønsted acid has been shown to be effective in platinum-based heterogeneous catalytic reductions of oximes, a related reaction. epfl.ch While this applies to the reduction of oximes, the principle of using catalysts to improve efficiency and reduce waste is a key development in oxime synthesis as well. Metal-involving syntheses, where a metal center facilitates the reaction, have also been explored to achieve high yields. acs.org For example, cobalt(II) species have been used as catalysts to produce high yields of certain oxime ethers. acs.org

Solvent Effects and Reaction Optimization

The choice of solvent can significantly influence the rate and outcome of oxime synthesis. Protic solvents like ethanol and methanol (B129727) are commonly used as they can effectively solvate the reactants and intermediates. researchgate.netorgsyn.org The use of ethanol in the synthesis of 1-(4-bromophenyl)ethanone oxime is a prime example. orgsyn.org Studies have shown that the oxidation rate of hydroxylamines to oximes is dependent on the solvent type, indicating the solvent's active role in the reaction environment. researchgate.net

Reaction optimization often involves adjusting temperature, reaction time, and the type and amount of base or catalyst used. For instance, a study on the oximation of various carbonyl compounds found that using oxalic acid with hydroxylamine hydrochloride in acetonitrile (B52724) under reflux conditions provided excellent yields of the corresponding oximes. orientjchem.org

Table 2: Effect of Solvent on Oximation

Carbonyl Compound Solvent Conditions Yield
Benzaldehyde Acetonitrile Reflux, 60 min 95%
Acetophenone (B1666503) Acetonitrile Reflux, 120 min 92%

Data from a study on the synthesis of oximes using hydroxylamine hydrochloride and oxalic acid, highlighting the role of the solvent and reaction conditions. orientjchem.org

Advanced Synthetic Techniques

To overcome the limitations of traditional methods, such as long reaction times and the use of hazardous solvents, advanced synthetic techniques have been developed. These methods often offer faster reaction rates, higher yields, and more environmentally friendly conditions.

Ultrasound-Assisted Synthesis of Oximes

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in organic synthesis. youtube.com Ultrasound irradiation can significantly accelerate the condensation reaction between carbonyl compounds and hydroxylamine hydrochloride. nih.gov The phenomenon of cavitation, the formation and violent collapse of microscopic bubbles, generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates. youtube.com

A study demonstrated that the synthesis of various oximes from aldehydes and ketones in ethanol under ultrasound irradiation resulted in yields ranging from 50.7% to 98.7%. nih.gov This method offers milder conditions, shorter reaction times, and higher yields compared to conventional approaches. nih.govresearchgate.net Another report highlighted the use of ultrasound for the synthesis of aromatic 1,2-diketones from oximinoketones in an aqueous medium, showcasing the versatility of this technique. nih.gov

Microwave-Irradiation Enhanced Protocols

Microwave-assisted synthesis is another green chemistry technique that has revolutionized oxime synthesis. youtube.com Microwaves provide rapid and intense heating of polar substances, leading to a significant reduction in reaction times, often from hours to minutes. youtube.com This method can be performed with smaller volumes of solvent or even under solvent-free conditions, reducing cost and waste. youtube.comnih.gov

Microwave irradiation has been successfully employed for the synthesis of O-phenyl oximes, which are valuable precursors for N-heterocycles. acs.org In one procedure, the O-phenyl oxime was dissolved in toluene (B28343) and subjected to microwave irradiation for 15 minutes at 160 °C, demonstrating the efficiency of this method. acs.org Another study reported the synthesis of quaternary salts of pyridoxal (B1214274) oxime with good to excellent yields in very short reaction times (3-10 minutes) using microwave heating, both in a solvent and under solvent-free conditions. nih.gov The synthesis of oxime-linked sugar linkers has also been achieved with improved yields using microwave assistance. mdpi.com

Table 3: Comparison of Conventional and Microwave-Assisted Oxime Synthesis

Method Reaction Time Yield Reference
Conventional Heating 12-24 hours 35-60% youtube.com
Microwave Irradiation 10 minutes ~100% youtube.com
Classical Method (Pyridoxal Oxime) 24 hours 58-81% nih.gov
Microwave in Acetone (Pyridoxal Oxime) 3-5 minutes 58-94% nih.gov
Microwave Solvent-Free (Pyridoxal Oxime) 7-10 minutes 42-78% nih.gov

This table illustrates the significant advantages of microwave-assisted synthesis over traditional heating methods in terms of reaction time and yield.

Green Chemistry Approaches for Oxime Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of oximes to mitigate the environmental impact of chemical processes. ijprajournal.com Traditional methods often involve hazardous reagents and solvents, prompting the development of more eco-friendly alternatives. ijprajournal.comnih.gov

Utilization of Natural Acid Catalysts

A key development in green oxime synthesis is the use of natural acid catalysts. ijprajournal.com These catalysts, derived from sources like fruit juices, offer an environmentally benign alternative to conventional acid catalysts such as sulfuric acid. ijprajournal.com For instance, aqueous extracts of Vitis lanata and Mangifera indica, as well as Citrus limetta fruit juice, have been successfully employed as natural acid catalysts for the synthesis of oximes from aldehydes and ketones. ijprajournal.com These methods often result in good to excellent yields, ranging from 80% to 96%, and can sometimes be performed under solvent-free conditions. ijprajournal.com The use of mineral water, which contains natural minerals, has also been shown to be effective, sometimes eliminating the need for an additional catalyst altogether. ias.ac.in The presence of salts like carbonates and sulfates in mineral water can accelerate the reaction and improve yields. ias.ac.in Other research has demonstrated the use of oxalic acid as a catalyst in acetonitrile, achieving high yields of 90-95% in relatively short reaction times. orientjchem.org

Metal-Mediated and Metal-Catalyzed Oxime Generation

Metal-based methods provide alternative routes to oximes, often with high efficiency and selectivity. acs.org These can be broadly categorized into metal-mediated and metal-catalyzed processes. acs.org

Generation from Nitro Compounds

The reduction of nitro compounds is a well-established method for producing amines, and under certain conditions, can be controlled to yield oximes. wikipedia.orgjove.com Metal-free reductions are typically achieved using reagents like Sn(II) or active hydrogen. acs.org However, metal-mediated approaches offer distinct pathways. acs.org For example, the treatment of nitro compounds with certain metal agents can lead to the formation of oximes. acs.org This can proceed through the electrophilic activation of the carbon atom adjacent to the nitro group by a metal center, followed by nucleophilic substitution and tautomerization to the oxime. acs.org

Transition Metal Catalysis in Oxime Formation

Transition metal catalysis has emerged as a powerful tool in organic synthesis, including the formation of oximes. exlibrisgroup.comyoutube.com These catalysts can facilitate various transformations, including C-H bond activation and N-O bond cleavage, which are relevant to oxime chemistry. exlibrisgroup.comresearchgate.net For instance, copper(I) has been used to catalyze the oxidative tetrahydrofuranylation of oximes. researchgate.net In some cases, transition metal complexes can activate molecular oxygen, a green oxidant, to facilitate oxidation reactions that can be part of an oxime synthesis pathway. acs.orgrsc.orgnih.gov The mechanism of metal-catalyzed nitrosation often involves the initial generation of an organometallic compound, which then reacts with a nitrosation agent. acs.org The resulting nitroso compound then tautomerizes to the oxime. acs.org

Stereochemical Considerations in Oxime Synthesis (E/Z Isomerism)

A critical aspect of oxime synthesis is the potential for stereoisomerism around the C=N double bond, leading to the formation of E and Z isomers. wikipedia.org When the two groups attached to the carbonyl carbon are different, as in the case of 1-(4-propylphenyl)ethan-1-one (B124536), two geometric isomers can be formed. wikipedia.org

The ratio of these isomers can be influenced by reaction conditions, and their separation can be challenging. researchgate.netthieme-connect.com The E isomer is often the more thermodynamically stable and, therefore, the predominant product. numberanalytics.com However, the less stable Z isomer can sometimes be favored under specific conditions or can be obtained through isomerization of the E isomer. thieme-connect.comgoogle.com The stereochemistry of the oxime is significant as the E and Z isomers can exhibit different physical properties and biological activities. thieme-connect.comnih.gov For instance, in some applications, the insecticidal activity of the E isomer of certain ketoximinoethers is superior to that of the Z isomer. google.com Various methods have been developed for the stereoselective synthesis of either the E or Z isomer. researchgate.netthieme-connect.com For example, treating a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions can precipitate the more stable E isomer as an immonium complex, which can then be neutralized to yield the pure E-oxime. google.com The interconversion between E and Z isomers can have a high energy barrier, making their separation at room temperature feasible in some cases. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 1 4 Propylphenyl Ethan 1 One Oxime

Rearrangement Reactions

Beckmann Rearrangement to Amides and Nitriles

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or a nitrile, depending on the starting material. masterorganicchemistry.com For ketoximes like 1-(4-propylphenyl)ethan-1-one (B124536) oxime, the product is a substituted amide. nih.govscienceinfo.com This transformation is typically acid-catalyzed and involves the migration of an alkyl or aryl group. scienceinfo.comyoutube.com The reaction is of significant industrial importance, for example, in the synthesis of paracetamol and caprolactam, the precursor to Nylon 6. nih.govwikipedia.org

The generally accepted mechanism for the Beckmann rearrangement begins with the protonation of the oxime's hydroxyl group by a strong acid, which converts it into a good leaving group (water). jk-sci.comcsbsju.edu This is followed by a concerted masterorganicchemistry.comscirp.org-shift of the group positioned anti-periplanar to the leaving group, which migrates to the nitrogen atom. wikipedia.orgjk-sci.com This migration step results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. masterorganicchemistry.comjk-sci.com

The key steps are:

Protonation: The hydroxyl group of the oxime is protonated by an acid. masterorganicchemistry.com

Rearrangement: The group anti to the hydroxyl group migrates to the nitrogen, displacing a water molecule. masterorganicchemistry.com

Nucleophilic Attack: A water molecule attacks the resulting nitrilium ion. masterorganicchemistry.com

Deprotonation and Tautomerization: Loss of a proton and rearrangement of the double bond leads to the stable amide. masterorganicchemistry.com

While strong Brønsted acids like sulfuric acid have traditionally been used, modern methods often employ Lewis acids and other catalytic systems to achieve milder reaction conditions and improved selectivity. nih.govscienceinfo.comjocpr.com

Lewis Acids: A variety of Lewis acids, including aluminum chloride, zinc chloride, and various metal triflates (e.g., Yb(OTf)₃, Ga(OTf)₃), can effectively catalyze the Beckmann rearrangement. nih.govresearchgate.net These catalysts function by coordinating to the oxygen atom of the oxime, facilitating the departure of the leaving group. scirp.org Some Lewis acidic ionic liquids have also been shown to be effective catalysts. researchgate.net

Cobalt Salts: The combination of cobalt salts with Lewis acids has been reported as a highly effective catalytic system for the Beckmann rearrangement of cycloalkanone oximes to lactams under mild conditions. scirp.orgpsu.edu It is proposed that the cobalt salt coordinates to the nitrogen atom of the oxime, while the Lewis acid coordinates to the oxygen atom, thereby facilitating the rearrangement. scirp.orgpsu.edu This dual activation strategy can lead to significantly improved reaction rates. scirp.org

Here is a table summarizing various catalytic systems used in the Beckmann rearrangement:

Catalytic Systems for Beckmann Rearrangement
Catalyst Type Examples Role
Brønsted Acids H₂SO₄, HCl, Polyphosphoric acid Protonates the hydroxyl group to create a good leaving group. scienceinfo.comwikipedia.org
Lewis Acids AlCl₃, ZnCl₂, Yb(OTf)₃, Ga(OTf)₃ Coordinates to the oxygen atom to facilitate leaving group departure. nih.govresearchgate.net
Cobalt Salts (co-catalyst) Cobalt perchlorate, Cobalt tetrafluoroborate In combination with a Lewis acid, it coordinates to the nitrogen atom, enhancing reactivity. scirp.orgpsu.edu

The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime; specifically, the group that is anti-periplanar to the hydroxyl group is the one that migrates. wikipedia.orgjk-sci.com For aryl ketoximes, the aryl group generally has a higher migratory aptitude than alkyl groups. chem-station.com However, since the E/Z isomerization of oximes can occur under acidic conditions, the final product distribution may depend on the relative rates of isomerization and rearrangement. chem-station.com In the case of 1-(4-propylphenyl)ethan-1-one oxime, there are two possible products depending on which group migrates: the 4-propylphenyl group or the methyl group. The migratory aptitude generally follows the order: aryl > alkyl. chem-station.com

N-O Bond Fragmentation and Radical Chemistry

Generation and Reactivity of Iminyl Radicals

Apart from rearrangement reactions, oximes can also undergo N-O bond fragmentation to generate iminyl radicals. researchgate.netnsf.gov This can be achieved through various methods, including photoredox catalysis, which has gained significant interest due to its mild reaction conditions. researchgate.net O-acyl or O-aryl oximes are common precursors for generating iminyl radicals under visible light photoredox catalysis. researchgate.net

Once generated, iminyl radicals are highly reactive species that can participate in several types of reactions:

Addition to Arenes: Iminyl radicals can add to aromatic rings. researchgate.net

Intramolecular Hydrogen Atom Transfer (HAT): This can lead to the formation of a C-centered radical, which can then undergo further reactions. researchgate.net

Addition to Alkenes: Iminyl radicals can add across carbon-carbon double bonds. researchgate.net

Norrish Type-I Fragmentation: This involves the cleavage of the α-carbon-carbon bond. researchgate.net

The generation of iminyl radicals from oxime derivatives opens up a wide range of synthetic possibilities for the construction of nitrogen-containing compounds. researchgate.net

Photochemical Activation of Oximes

The photochemical activation of oximes, including aromatic ketoximes like this compound, offers a powerful and mild method to generate reactive intermediates. researchgate.net Electronic excitation of the oxime can lead to a variety of chemical outcomes, significantly expanding its synthetic utility. chemrxiv.org

Upon absorption of light, typically in the UV region, the oxime can be promoted to an excited singlet state, which may then undergo intersystem crossing to a more stable triplet state. rsc.org This excited state exhibits distinct reactivity compared to the ground state. One of the primary photochemical processes for oximes is E/Z isomerization around the C=N double bond. This can be particularly useful as often one isomer is thermodynamically preferred, and photochemical isomerization provides access to the less stable isomer, which may be desired for subsequent reactions. researchgate.net

The photochemical activation can also be achieved using visible light in the presence of a photosensitizer. rsc.org The sensitizer (B1316253) absorbs the light and then transfers the energy to the oxime, promoting it to its triplet state. This approach avoids the use of high-energy UV light, which can sometimes lead to undesired side reactions or decomposition of the substrate. For instance, iridium-based photocatalysts have been successfully employed for the visible-light-mediated [2+2] cycloaddition of oximes. rsc.org

Furthermore, photochemical conditions can facilitate the homolytic cleavage of the N-O bond in the oxime, generating an iminyl radical. This highly reactive intermediate can then participate in a variety of transformations, such as additions to alkenes or intramolecular cyclizations, opening up pathways to complex nitrogen-containing molecules.

Single Electron Transfer (SET) Mediated Fragmentation

Single Electron Transfer (SET) processes provide another avenue for the activation and subsequent fragmentation of oximes. In this mechanism, the oxime can either accept or donate an electron to form a radical ion, which is prone to fragmentation.

In the context of this compound, an SET event would likely involve the formation of an oxime radical cation. This can be achieved through chemical or electrochemical oxidation. The resulting radical cation is a transient species that can undergo fragmentation through various pathways. A common fragmentation pathway for radical cations of aromatic ketones is the cleavage of the bond alpha to the aromatic ring. For the radical cation of this compound, this could lead to the formation of a 4-propylbenzoyl cation and a methyl radical, or a 4-propylphenyl radical and an acetoxime cation, depending on the relative stability of the resulting fragments.

Another significant fragmentation pathway, particularly in mass spectrometry, is the McLafferty rearrangement, which involves the intramolecular transfer of a gamma-hydrogen atom to the oxime oxygen followed by cleavage of the alpha,beta-bond. However, for this compound, this specific rearrangement is not possible due to the absence of a gamma-hydrogen on the ethylidene part of the molecule. Instead, fragmentation would be dominated by cleavages of the bonds attached to the aromatic ring and the oxime group.

The specific fragmentation pattern will be influenced by the substitution on the aromatic ring. The electron-donating nature of the propyl group at the para position would stabilize a positive charge on the aromatic ring, potentially favoring fragmentation pathways that lead to the formation of a 4-propylphenyl-containing cation.

Cycloaddition Reactions

The oxime functionality in this compound is a versatile precursor for various cycloaddition reactions, providing access to a range of heterocyclic structures.

1,3-Dipolar Cycloaddition for Heterocycle Formation (e.g., Isoxazolines)

One of the most important reactions of oximes is their conversion to nitrile oxides, which are highly reactive 1,3-dipoles. These can be generated in situ from the corresponding aldoxime or ketoxime and readily undergo [3+2] cycloaddition reactions with dipolarophiles, such as alkenes, to form isoxazolines. nih.govnih.govresearchgate.net

The synthesis of isoxazolines from an oxime like this compound would first involve its conversion to the corresponding nitrile oxide. This is typically achieved by oxidation with an appropriate reagent, such as sodium hypochlorite (B82951) (bleach) or N-chlorosuccinimide (NCS) followed by elimination of HCl with a base. The resulting 4-propylphenylacetonitrile oxide can then react with a variety of alkenes to yield 3,5-disubstituted isoxazolines. nih.gov

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the nitrile oxide and the alkene. In the reaction of an aryl-substituted nitrile oxide with a monosubstituted alkene, the major regioisomer typically has the aryl group of the nitrile oxide at the 3-position and the substituent of the alkene at the 5-position of the isoxazoline (B3343090) ring.

The scope of this reaction is broad, allowing for the synthesis of a diverse library of isoxazolines by varying the alkene component. researchgate.net These heterocyclic products are valuable intermediates in organic synthesis and are found in a number of biologically active molecules. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition of Aryl Oximes with Alkenes

Oxime Precursor Alkene Dipolarophile Product Reference
Benzaldehyde oxime Acrylonitrile 3-Phenyl-5-cyanoisoxazoline nih.gov
4-Chlorobenzaldehyde oxime Styrene 3-(4-Chlorophenyl)-5-phenylisoxazoline nih.gov
4-Methoxybenzaldehyde oxime Methyl acrylate Methyl 3-(4-methoxyphenyl)isoxazoline-5-carboxylate researchgate.net

[2+2]-Cycloadditions to Access Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, can be synthesized from oximes through [2+2] cycloaddition reactions. nih.gov A notable method involves the visible-light-mediated photocycloaddition of oximes with alkenes. rsc.org This reaction is catalyzed by a photosensitizer, such as an iridium complex, which promotes the oxime to an excited triplet state. This excited state then reacts with an alkene in a stepwise manner to form the azetidine (B1206935) ring. rsc.org

For this compound, this transformation would provide access to highly substituted azetidines. The reaction is expected to proceed with good functional group tolerance and under mild conditions. The stereochemical outcome of the reaction is an important consideration and can often be controlled by the choice of reactants and reaction conditions.

In addition to reactions with alkenes, [2+2] cycloadditions of oximes with alkynes have also been reported to yield azetines, the unsaturated analogues of azetidines. nih.gov This further highlights the versatility of oximes as building blocks in the synthesis of strained heterocyclic systems.

Table 2: Examples of [2+2] Cycloaddition of Oximes

Oxime Alkene/Alkyne Catalyst/Conditions Product Reference
Acetophenone (B1666503) oxime Styrene Ir photocatalyst, visible light 2-Methyl-2,4-diphenylazetidine rsc.org
Cyclohexanone oxime 1-Octene Ir photocatalyst, visible light Spiro[azetidine-2,1'-cyclohexane] derivative rsc.org
2-Isoxazolines Phenylacetylene Ir photocatalyst, visible light 2-Azetine derivative nih.gov

Functionalization of the Oxime Moiety

The oxime group of this compound possesses both a nucleophilic oxygen atom and a nitrogen atom, as well as acidic and basic properties, allowing for a variety of functionalization reactions.

Selective O- and N-Alkylation, Vinylation, and Arylation

The hydroxyl group of the oxime is weakly acidic and can be deprotonated by a suitable base to form an oximate anion. This anion is a potent nucleophile and can readily react with various electrophiles, leading to O-functionalized products.

O-Alkylation can be achieved by treating the oxime with an alkyl halide in the presence of a base. A wide range of alkylating agents can be employed, providing access to a diverse array of oxime ethers.

O-Vinylation of oximes can be accomplished through several methods. One approach involves the reaction with vinyl halides or triflates under palladium catalysis. Another method is the base-catalyzed addition of the oxime to an activated alkyne.

O-Arylation of oximes is a valuable transformation that can be achieved using transition-metal catalysis. For example, palladium-catalyzed cross-coupling reactions with aryl halides or diaryliodonium salts have been successfully employed for the synthesis of O-aryl oxime ethers.

While O-functionalization is more common, N-functionalization of oximes can also be achieved under specific conditions. For example, N-allylation of oximes has been reported using palladium catalysis. The selectivity between O- and N-functionalization can often be controlled by the choice of catalyst, base, and solvent.

Table 3: Functionalization of the Oxime Moiety

Reaction Type Reagents Product Type Reference
O-Alkylation Alkyl halide, base Oxime ether General Knowledge
O-Vinylation Vinyl halide, Pd catalyst O-Vinyl oxime ether General Knowledge
O-Arylation Aryl halide, Pd catalyst O-Aryl oxime ether General Knowledge
N-Allylation Allylic acetate (B1210297), Pd catalyst N-Allyl nitrone General Knowledge

Acylation of Oxime Ligands

Acylation of the hydroxyl group of an oxime leads to the formation of O-acyl oxime derivatives. These compounds are of interest as they can serve as versatile building blocks in various synthetic transformations, including the construction of N-heterocycles through transition metal catalysis. The acylation process typically involves the reaction of the oxime with an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, often in the presence of a base or a catalyst.

While specific studies on the acylation of this compound are not extensively detailed in the available literature, the reactivity is expected to be analogous to similar ketoximes. A relevant example is the reductive acetylation of 1-(4-bromophenyl)ethanone oxime, which proceeds to form the corresponding N-vinylacetamide. This transformation is mediated by iron(II) acetate and involves the in-situ formation of an O-acyl oxime intermediate which then undergoes reduction and rearrangement.

A plausible reaction for the acylation of this compound would involve its treatment with an acylating agent like acetic anhydride. The resulting O-acetyl oxime could then be a substrate for further reactions.

Table 1: Reductive Acetylation of a Structurally Similar Oxime

ReactantReagentsProductYieldReference
1-(4-Bromophenyl)ethanone oximeAcetic anhydride, Acetic acid, Iron(II) acetate, THFN-(1-(4-Bromophenyl)vinyl)acetamide77-80% orgsyn.org

This reaction demonstrates a pathway where acylation of the oxime is a key step in a one-pot transformation to an enamide. orgsyn.org

Reduction Reactions

The reduction of oximes is a significant transformation as it provides a direct route to primary amines. This conversion is crucial in the synthesis of pharmaceuticals and other biologically active compounds. Various methods have been developed for the reduction of oximes, ranging from the use of metal hydrides to catalytic hydrogenation.

Conversion of Oximes to Amines

The conversion of this compound to 1-(4-propylphenyl)ethanamine (B1275569) represents a key reduction reaction. A variety of reducing agents can accomplish this transformation. One efficient and rapid method involves the use of sodium borohydride (B1222165) in the presence of zirconium tetrachloride supported on alumina (B75360) (NaBH4/ZrCl4/Al2O3). This system has been shown to reduce various aldoximes and ketoximes to their corresponding amines in high yields under solvent-free conditions at room temperature. researchgate.net The reaction is typically very fast, often completing within minutes. researchgate.net

For instance, the reduction of acetophenone oxime, a structurally related compound, to α-phenylethylamine proceeds in 95% yield using this method. researchgate.net It is anticipated that this compound would undergo a similar efficient reduction under these conditions.

Table 2: Solvent-Free Reduction of Ketoximes to Amines

SubstrateReagent SystemReaction TimeYieldReference
Acetophenone oximeNaBH4/ZrCl4/Al2O32 min95% researchgate.net
Benzophenone oximeNaBH4/ZrCl4/Al2O32 min96% researchgate.net
Cyclohexanone oximeNaBH4/ZrCl4/Al2O32 min92% researchgate.net

Catalytic Hydrogenation Methodologies

Catalytic hydrogenation is another important method for the reduction of oximes to amines. This approach often employs transition metal catalysts such as palladium, platinum, or nickel. One of the challenges in this area is achieving enantioselectivity in the reduction of prochiral ketoximes.

An example of a catalytic method is the asymmetric borane (B79455) reduction of O-benzyl oxime ethers, which can be catalyzed by spiroborate esters derived from non-racemic amino alcohols. nih.gov While this method requires the initial conversion of the oxime to an oxime ether, it allows for the synthesis of chiral primary amines with high enantiomeric excess. For example, the reduction of acetophenone O-benzyl oxime using a catalyst derived from diphenylvalinol can yield the corresponding primary amine in up to 99% ee. nih.gov

The development of palladium-catalyzed versions of the Semmler-Wolff reaction also provides a route to aromatic amines from cyclohexenone oximes, highlighting the utility of palladium catalysts in N-O bond cleavage and subsequent aromatization. nih.gov

Coordination Chemistry of Oxime Ligands Derived from 1 4 Propylphenyl Ethan 1 One Oxime

Oximes as Versatile Ligands in Organometallic Chemistry

Oximes are organic compounds containing the >C=N-OH functional group. They are readily synthesized from the condensation reaction of aldehydes or ketones with hydroxylamine (B1172632). bohrium.comwikipedia.org This ease of synthesis allows for the creation of a vast library of oxime ligands with diverse structural and electronic properties, which is highly beneficial for coordination chemistry and catalysis. bohrium.com The oxime group itself is a key player in the coordination to metal centers, and its versatility has been extensively explored in organometallic chemistry. bohrium.comconsensus.appresearchgate.net

The versatility of oxime ligands stems from several key features:

Multiple Coordination Sites: The oxime group possesses both a nitrogen atom and an oxygen atom, both of which can coordinate to a metal center. This allows for various binding modes.

Ligand Deprotonation: The proton on the oxime's hydroxyl group can be removed, leading to the formation of an oximato ligand. This change in protonation state significantly alters the ligand's electronic properties and coordination behavior.

Structural Diversity: The organic framework of the oxime can be easily modified to introduce other donor atoms, creating multidentate ligands that can form stable chelate rings with metal ions. bohrium.com

These characteristics have led to the use of oxime-based metal complexes in a variety of applications, including catalysis, materials science, and as models for biological systems. bohrium.comresearchgate.net

Coordination Modes of the Oxime/Oximato Group with Metal Ions

The oxime (>C=N-OH) and its deprotonated form, the oximato (>C=N-O⁻), can coordinate to metal ions in several ways. The specific coordination mode depends on factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

Generally, the oxime group can coordinate to a metal center through the nitrogen atom, the oxygen atom, or both. researchgate.netresearchgate.net The nitrogen atom acts as a good donor, while the oxygen atom is a poorer donor unless it is part of a chelate ring. researchgate.net The most common coordination modes involve the nitrogen atom, either alone or in combination with another donor atom to form a chelate ring.

Here's a table summarizing the primary coordination modes:

Coordination ModeDescription
N-Coordination The oxime ligand binds to the metal center solely through the nitrogen atom of the C=N bond.
O-Coordination The oxime ligand coordinates to the metal through the oxygen atom of the N-OH group.
N,O-Chelation The oxime ligand acts as a bidentate ligand, coordinating to the metal through both the nitrogen and oxygen atoms, forming a chelate ring. This is common for the oximato form.
Bridging The oxime or oximato group can bridge two or more metal centers. This can occur through the nitrogen atom, the oxygen atom, or both.

Mono- and Poly-nuclear Complex Formation

The ability of oxime ligands to adopt various coordination modes allows for the formation of both mononuclear and polynuclear complexes. researchgate.net

Mononuclear Complexes: In these complexes, a single metal ion is coordinated to one or more oxime ligands. The geometry of these complexes can vary from linear and tetrahedral to square planar and octahedral, depending on the coordination number of the metal and the nature of the ligands. nih.govjeeadv.ac.in

Polynuclear Complexes: Polynuclear complexes contain two or more metal centers linked together by bridging ligands. youtube.com Oxime and oximato groups are excellent bridging ligands, facilitating the formation of di-, tri-, and even higher nuclearity complexes. researchgate.net The bridging can occur through the oximato oxygen atom or through the entire >C=N-O- group.

Homo- and Hetero-nuclear Metal Clusters

The bridging capability of oxime ligands also extends to the formation of metal clusters, which can be either homonuclear (containing only one type of metal) or heteronuclear (containing different metal ions). researchgate.netorientjchem.org

Homonuclear Clusters: These clusters are formed when multiple metal ions of the same element are bridged by oxime ligands.

Heteronuclear Clusters: The design of oxime ligands with specific binding sites can direct the assembly of heteronuclear clusters. nih.gov This is of particular interest for creating materials with tailored magnetic, catalytic, or electronic properties.

Design Principles for Oxime-Based Ligands

The design of oxime-based ligands is a crucial aspect of controlling the structure and properties of the resulting metal complexes. The key principles involve the strategic placement of donor atoms and the tuning of electronic and steric properties.

Key design considerations include:

Multidenticity: Incorporating additional donor groups (such as pyridyl, amino, or carboxylate groups) into the oxime ligand framework leads to the formation of more stable chelate complexes.

Steric Hindrance: The size and shape of the substituents on the oxime ligand can influence the coordination geometry and the nuclearity of the resulting complex. Bulky groups can favor the formation of mononuclear complexes, while less hindered ligands may allow for the formation of polynuclear structures.

Electronic Effects: The electronic properties of the substituents on the aromatic ring of a ligand like 1-(4-propylphenyl)ethan-1-one (B124536) oxime can influence the pKa of the oxime proton and the donor strength of the nitrogen and oxygen atoms. This, in turn, affects the stability and reactivity of the metal complexes.

Supramolecular Assembly through Oxime Coordination

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. nih.gov Oxime ligands are excellent building blocks for constructing supramolecular assemblies due to their ability to participate in both coordination bonds and hydrogen bonding. rsc.orgacs.org

The oxime's hydroxyl group is a key player in forming hydrogen bonds. The O-H···N or O-H···O interactions between adjacent oxime ligands or between oxime ligands and other molecules can lead to the formation of one-, two-, or three-dimensional networks. rsc.orgnih.gov This self-assembly process, driven by both coordination and hydrogen bonding, is a powerful tool for crystal engineering and the design of functional materials. rsc.orgrsc.org

Reactivity of Metal-Coordinated Oximes

The coordination of an oxime ligand to a metal center can significantly alter its reactivity. at.uaresearchgate.net The metal ion can act as a Lewis acid, activating the oxime group towards various chemical transformations.

Some key aspects of the reactivity of metal-coordinated oximes include:

Enhanced Acidity: Coordination to a metal center increases the acidity of the oxime proton, making it easier to deprotonate and form the oximato ligand. at.ua

Nucleophilic and Electrophilic Attack: The coordinated oxime can be susceptible to both nucleophilic and electrophilic attack. For example, the carbon atom of the C=N bond can be attacked by nucleophiles, while the oxygen atom can be targeted by electrophiles. researchgate.net

Redox Reactions: The metal center can participate in redox reactions with the coordinated oxime ligand, leading to changes in the oxidation state of both the metal and the ligand. nih.gov

Ligand-Centered Reactions: The organic framework of the oxime ligand can undergo various reactions while coordinated to the metal. These reactions can be used to synthesize new ligands and complexes with tailored properties. acs.org

Theoretical and Computational Studies of 1 4 Propylphenyl Ethan 1 One Oxime

Quantum Chemical Methodologies

Quantum chemical methods are central to the computational study of molecules. They use the principles of quantum mechanics to calculate the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry for studying organic molecules. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally less demanding than other high-level methods while often providing a high degree of accuracy.

For a molecule like 1-(4-propylphenyl)ethan-1-one (B124536) oxime, DFT calculations would typically be employed to optimize the molecular geometry, determine the vibrational frequencies (corresponding to the IR spectrum), and calculate electronic properties such as orbital energies (HOMO/LUMO), Mulliken charges, and the dipole moment. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining reliable results and is often benchmarked against experimental data where available.

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. While these methods can provide very high accuracy, their computational cost is significantly higher than DFT, making them more suitable for smaller molecules. For a molecule the size of 1-(4-propylphenyl)ethan-1-one oxime, high-level ab initio calculations would be computationally expensive but could be used to benchmark results from more approximate methods.

Semi-empirical methods, such as AM1 and PM7, are the least computationally demanding. They use parameters derived from experimental data to simplify the calculations. While faster, they are generally less accurate than DFT or ab initio methods. They can be useful for preliminary conformational searches or for studying very large systems where other methods are not feasible.

Conformational Analysis and Isomerization Pathways

The presence of rotatable bonds in this compound, specifically around the propyl group and the C-N and N-O bonds of the oxime moiety, gives rise to multiple possible conformations. Furthermore, the oxime group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers and isomers. This typically involves rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting structure. The relative energies of the (E) and (Z) isomers and the rotational barriers between different conformers can be determined, providing insight into the molecule's flexibility and the most stable structures at a given temperature.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving oximes. For instance, the Beckmann rearrangement, a classic reaction of oximes, can be studied computationally to understand the intricate details of the reaction pathway.

To study a reaction mechanism, computational chemists locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.

For a reaction involving this compound, such as its hydrolysis or rearrangement, computational methods can be used to model the reaction pathway, identify all intermediates and transition states, and calculate the associated energy barriers. This information is crucial for understanding the reaction kinetics and predicting the feasibility of a particular transformation. For example, in a Beckmann rearrangement, DFT calculations could be used to model the migration of the phenyl or methyl group and determine which migration is more favorable by comparing the activation energies.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry provides the ability to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The calculated chemical shifts are usually referenced against a standard compound like tetramethylsilane (B1202638) (TMS) and can aid in the assignment of experimental NMR signals.

Table of Predicted Spectroscopic Data (Hypothetical)

Below is an interactive table showcasing hypothetical predicted spectroscopic data for this compound, as might be obtained from DFT calculations.

Parameter Predicted Value Spectroscopic Technique
C=N Stretch~1650 cm⁻¹Infrared (IR) Spectroscopy
O-H Stretch~3300 cm⁻¹Infrared (IR) Spectroscopy
Aromatic C-H Stretch~3050 cm⁻¹Infrared (IR) Spectroscopy
Aliphatic C-H Stretch~2960 cm⁻¹Infrared (IR) Spectroscopy
Oxime OH Proton~10-12 ppm¹H NMR Spectroscopy
Aromatic Protons~7.2-7.8 ppm¹H NMR Spectroscopy
Propyl CH₂ Protons~2.6 ppm¹H NMR Spectroscopy
Methyl Protons~2.2 ppm¹H NMR Spectroscopy
Propyl CH₃ Protons~0.9 ppm¹H NMR Spectroscopy
C=N Carbon~158 ppm¹³C NMR Spectroscopy
Aromatic Carbons~128-145 ppm¹³C NMR Spectroscopy

Note: The values in this table are illustrative and represent typical ranges for the functional groups present in the molecule. Actual computational results would provide more precise values.

Advanced Spectroscopic Characterization of 1 4 Propylphenyl Ethan 1 One Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(4-Propylphenyl)ethan-1-one (B124536) oxime is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the para-substituted benzene ring are expected to appear as two distinct doublets in the downfield region, typically between δ 7.0 and 7.6 ppm. The integration of these signals would correspond to two protons each.

The protons of the propyl group would give rise to three distinct signals. The benzylic methylene (–CH₂–) protons adjacent to the aromatic ring would likely appear as a triplet. The subsequent methylene (–CH₂–) protons would also present as a multiplet, likely a sextet, due to coupling with the adjacent methyl and methylene protons. The terminal methyl (–CH₃) protons of the propyl group would appear as a triplet in the upfield region of the spectrum.

The methyl group attached to the oxime carbon (C=N) would be observed as a singlet, as it has no adjacent protons to couple with. Finally, the hydroxyl proton of the oxime group (–OH) is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 1-(4-Propylphenyl)ethan-1-one Oxime

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4d2HAr-H
~7.2d2HAr-H
~2.6t2HAr-CH₂-
~2.3s3HC(=NOH)-CH₃
~1.6sextet2H-CH₂-CH₃
~0.9t3H-CH₂-CH₃
variablebr s1HN-OH

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a specific number of signals corresponding to each unique carbon atom is expected. The carbon atom of the oxime group (C=N) would appear significantly downfield. The aromatic carbons would give rise to four signals in the aromatic region (typically δ 120-150 ppm), two for the substituted carbons and two for the unsubstituted carbons.

The carbon atoms of the propyl group would show three distinct signals in the aliphatic region of the spectrum. The benzylic carbon will be the most downfield of the three, followed by the central methylene carbon and the terminal methyl carbon. The methyl carbon attached to the oxime functionality will also appear in the upfield region.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~155C=N
~145Ar-C (quaternary)
~135Ar-C (quaternary)
~129Ar-CH
~126Ar-CH
~38Ar-CH₂-
~24-CH₂-CH₃
~14-CH₂-CH₃
~12C(=NOH)-CH₃

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

The ATR-FTIR spectrum of this compound would display characteristic absorption bands. A broad peak in the region of 3100-3500 cm⁻¹ is indicative of the O-H stretching vibration of the oxime's hydroxyl group. The C=N stretching vibration of the oxime is expected to appear in the range of 1620-1680 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and methyl groups would be seen just below 3000 cm⁻¹. The presence of the para-substituted benzene ring can be confirmed by the characteristic C-H out-of-plane bending vibrations in the fingerprint region, typically around 800-850 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3500 (broad)O-H stretchOxime
>3000C-H stretchAromatic
<3000C-H stretchAliphatic
1620-1680C=N stretchOxime
1450-1600C=C stretchAromatic ring
800-850C-H out-of-plane bendpara-disubstituted aromatic

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the determination of its elemental formula, C₁₁H₁₅NO. The calculated exact mass for this formula can be compared to the experimentally measured value to confirm the compound's identity with a high degree of confidence. The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with characteristic losses of fragments such as the hydroxyl group, methyl group, or parts of the propyl chain.

Table 4: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺178.1226
[M+Na]⁺200.1046

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds. In EI-MS, high-energy electrons (typically 70 eV) bombard a molecule, leading to the formation of a radical cation, known as the molecular ion (M+•), and subsequent fragmentation. The analysis of the fragmentation pattern provides valuable information about the molecule's structure and connectivity.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of oximes under electron ionization can proceed through several pathways, including alpha-cleavage, rearrangements, and cleavages associated with the substituent groups. nih.govlouisville.edu A key fragmentation process for many carbonyl and oxime compounds is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to the oxygen or nitrogen atom, followed by cleavage of the alpha-beta bond. nih.govnih.gov

The fragmentation of this compound is expected to produce several characteristic ions. The primary fragmentation pathways likely involve cleavage of the bonds adjacent to the phenyl ring and the oxime functional group. Benzylic cleavage, a common pathway for alkyl-substituted aromatic compounds, would lead to the formation of a stable tropylium-like ion or other resonance-stabilized cations. Cleavage of the propyl group can occur via loss of an ethyl radical (CH₂CH₃) to form a prominent ion.

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Formula Description
177 [M]+• [C₁₁H₁₅NO]+• Molecular Ion
162 [M - CH₃]+ [C₁₀H₁₂NO]+ Loss of a methyl radical from the ethylidene group
160 [M - OH]+ [C₁₁H₁₄N]+ Loss of a hydroxyl radical
148 [M - C₂H₅]+ [C₉H₁₀NO]+ Loss of an ethyl radical from the propyl group (benzylic cleavage)
132 [M - C₂H₅ - O]+ [C₉H₁₀N]+ Subsequent loss of oxygen from the m/z 148 fragment
119 [C₉H₁₁]+ [C₉H₁₁]+ Ion corresponding to 4-propylstyrene

X-ray Diffraction (XRD) Crystallography

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice.

Solid-State Structural Elucidation

While the specific crystal structure of this compound has not been detailed in the reviewed literature, analysis of closely related compounds, such as (E)-1-(4-Aminophenyl)ethanone oxime, provides significant insight into its likely solid-state characteristics. nih.gov Oxime derivatives of substituted acetophenones often crystallize in common space groups, such as monoclinic P2₁/n. nih.gov The structure would consist of the 4-propylphenyl group and the ethan-1-one oxime moiety. The planarity of the phenyl ring and the oxime group is a key feature, although there may be a slight dihedral angle between these two planes. nih.gov For instance, in (E)-1-(4-Aminophenyl)ethanone oxime, the dihedral angle between the benzene ring and the oxime group is reported to be 5.58 (3)°. nih.gov

Intermolecular Interactions and Supramolecular Architectures (e.g., Hydrogen Bonding)

The supramolecular structure of crystalline solids is governed by intermolecular interactions. For this compound, the most significant of these is hydrogen bonding. The oxime group is an excellent hydrogen bond donor (the O-H group) and acceptor (the nitrogen atom), making it a key component in building supramolecular assemblies. nih.govmdpi.com

Table 2: Representative Hydrogen-Bond Geometry in an Analogous Oxime Structure

D—H···A D—H (Å) H···A (Å) D···A (Å) D—H···A (°)
O1—H1O···N2ⁱ 0.92 (2) 1.88 (2) 2.7919 (14) 169.8 (18)
N2—H2N···O1ⁱⁱ 0.916 (18) 2.165 (18) 3.0790 (13) 175.7 (15)

Data from the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime and is presented as a predictive model for the types of interactions expected. D = donor atom, A = acceptor atom. nih.gov

Applications of 1 4 Propylphenyl Ethan 1 One Oxime in Advanced Organic Synthesis

Precursor for Nitrogen-Containing Heterocyclic Compounds

The oxime moiety of 1-(4-propylphenyl)ethan-1-one (B124536) oxime is a key synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in pharmaceuticals and biologically active compounds.

Synthesis of Pyrroles and Isoquinolines

While direct synthesis of pyrroles from 1-(4-propylphenyl)ethan-1-one oxime is not extensively documented, the general reactivity of ketoximes suggests its potential in established pyrrole (B145914) syntheses. One-pot reactions of ketoximes with acetylene (B1199291) in the presence of a superbase like KOH/DMSO are known to produce substituted pyrroles. researchgate.net This method, known as the Trofimov reaction, could likely be applied to this compound to yield the corresponding 2-methyl-5-(4-propylphenyl)-1H-pyrrole.

More specifically, rhodium(III)-catalyzed C-H activation of ketoximes and their subsequent annulation with alkynes provides a powerful route to substituted isoquinolines. organic-chemistry.org In this context, this compound could react with various alkynes to generate a diverse array of isoquinoline (B145761) derivatives bearing the 4-propylphenyl substituent. The reaction proceeds through the in-situ formation of a rhodacycle intermediate, followed by insertion of the alkyne and reductive elimination to afford the aromatic isoquinoline core. Ruthenium-catalyzed annulation of aromatic ketoximes with alkynes also represents a viable pathway to isoquinolines. researchgate.net

Table 1: Potential Synthesis of Pyrroles and Isoquinolines

Starting Material Reagents and Conditions Product
This compound Acetylene, KOH/DMSO, 100°C 2-Methyl-5-(4-propylphenyl)-1H-pyrrole
This compound Alkyne, [RhCp*Cl2]2, CsOAc, solvent Substituted isoquinoline
This compound Alkyne, [RuCl2(p-cymene)]2, NaOAc Substituted isoquinoline

Formation of Azetidines and Isoxazolines

Azetidines, four-membered nitrogen-containing heterocycles, are valuable motifs in medicinal chemistry. magtech.com.cnorganic-chemistry.orgrsc.org A titanium(IV)-mediated Kulinkovich-type reaction of oxime ethers with Grignard reagents or terminal olefins presents a method for the synthesis of spirocyclic NH-azetidines. researchgate.net This suggests that an O-alkylated derivative of this compound could serve as a substrate for the synthesis of azetidines. Another modern approach involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides, which are accessible from oximes, to form azetidines. nih.gov

Isoxazolines, five-membered heterocycles containing nitrogen and oxygen, are readily accessible from oximes. One common method involves the 1,3-dipolar cycloaddition of nitrile oxides, generated in situ from oximes, with alkenes. nih.gov For instance, treatment of this compound with an oxidizing agent like sodium hypochlorite (B82951) would generate the corresponding nitrile oxide, which can then react with various alkenes to produce a library of 3-(4-propylphenyl)-5-substituted-4,5-dihydroisoxazoles.

Table 2: Potential Synthesis of Azetidines and Isoxazolines

Starting Material Reagents and Conditions Product
O-Alkyl-1-(4-propylphenyl)ethan-1-one oxime Grignard reagent/olefin, Ti(Oi-Pr)4 Spirocyclic azetidine (B1206935)
This compound Alkene, Oxidizing agent (e.g., NaOCl) 3-(4-Propylphenyl)-5-substituted-4,5-dihydroisoxazole

Access to Oxazepines and Benzothiazepines

The synthesis of seven-membered heterocyclic rings like oxazepines and benzothiazepines from this compound is less direct. However, general strategies for the synthesis of related structures can be considered. For example, 1,3-oxazepine derivatives have been synthesized through the reaction of Schiff bases with cyclic anhydrides. jmchemsci.compnrjournal.com While this does not directly involve an oxime, the structural similarity suggests that related cyclization strategies could be developed.

The synthesis of 1,5-benzothiazepines often involves the condensation of 2-aminothiophenol (B119425) with α,β-unsaturated ketones (chalcones). researchgate.net A potential, albeit indirect, route could involve the conversion of this compound to the corresponding chalcone, which would then undergo cyclization with 2-aminothiophenol to yield a 1,5-benzothiazepine (B1259763) derivative.

Intermediates for Functional Group Transformations

Beyond its use in constructing complex heterocyclic systems, this compound is a valuable intermediate for the synthesis of various functional groups.

Preparation of Nitriles, Amides, and Amines

The dehydration of aldoximes and ketoximes is a fundamental transformation for the synthesis of nitriles. highfine.comorganic-chemistry.orgresearchgate.net A variety of reagents can effect this conversion, including acid anhydrides, phosphorus pentoxide, and more modern catalytic systems. For this compound, this would lead to the formation of 4-propylbenzonitrile.

The Beckmann rearrangement is a classic reaction of ketoximes that yields amides upon treatment with acidic reagents like sulfuric acid or phosphorus pentachloride. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comnih.govyoutube.com In this reaction, the group anti-periplanar to the oxime's hydroxyl group migrates. For this compound, this would stereospecifically lead to N-(4-propylphenyl)acetamide.

The reduction of oximes provides a direct route to primary amines. nih.govutc.edunih.gov A wide range of reducing agents can be employed, including catalytic hydrogenation (e.g., with Raney Nickel or palladium on carbon) and chemical reductants like lithium aluminum hydride or sodium borohydride (B1222165) in the presence of a transition metal catalyst. The reduction of this compound would yield 1-(4-propylphenyl)ethanamine (B1275569), a valuable chiral amine if the reduction is performed asymmetrically.

Table 3: Functional Group Transformations of this compound

Starting Material Reagents and Conditions Product
This compound Dehydrating agent (e.g., Ac2O, P2O5) 4-Propylbenzonitrile
This compound Acid catalyst (e.g., H2SO4, PCl5) N-(4-Propylphenyl)acetamide
This compound Reducing agent (e.g., H2/Pd-C, LiAlH4) 1-(4-Propylphenyl)ethanamine

Generation of Nitro Compounds and Nitrones

The direct conversion of an oxime to a nitro compound is not a common transformation. However, the reverse reaction, the reduction of nitroalkanes to oximes, is well-established. nih.gov

Nitrones, which are N-oxides of imines, are valuable 1,3-dipoles used in cycloaddition reactions. mdpi.com They can be generated from oximes through various methods. One approach involves a cascade reaction where a haloaldehyde condenses with hydroxylamine (B1172632) to form an oxime, which then cyclizes to a nitrone in situ. rsc.org Another method is the enantioselective iridium-catalyzed N-allylation of oximes to form cyclic nitrones. semanticscholar.org While direct examples with this compound are scarce, these general methodologies suggest its potential as a precursor for the corresponding nitrone, which could then be used in subsequent cycloaddition reactions to build complex molecular architectures.

Oxime Ligation in Conjugation Chemistry

Oxime ligation is a powerful chemoselective reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl compound (an aldehyde or ketone). This method is widely employed in bioconjugation, materials science, and polymer chemistry due to its high specificity and the stability of the resulting linkage under physiological conditions. nih.govresearchgate.net

While direct studies on this compound in ligation are not extensively documented, the reactivity of related acetophenone (B1666503) oximes provides a strong basis for its potential applications. nih.govresearchgate.net The reaction involves the condensation of the oxime with a molecule containing an aldehyde or ketone. The rate of oxime ligation can be significantly influenced by catalysts.

Catalysis of Oxime Ligation:

The formation of the oxime bond can be sluggish at neutral pH. To enhance the reaction rate, various catalysts have been developed. Aniline and its derivatives, such as p-phenylenediamine (B122844) (pPDA), are effective nucleophilic catalysts for oxime ligation. nih.gov The catalytic mechanism involves the formation of a more reactive protonated Schiff base intermediate, which then readily undergoes transimination with the aminooxy compound to form the final oxime product. researchgate.net Arginine has also been shown to catalyze hydrazone and oxime ligations, acting as a bifunctional catalyst that can also prevent protein aggregation during bioconjugation. chemrxiv.org

The table below illustrates the effect of different catalysts on the rate of oxime ligation, based on studies of related acetophenone derivatives.

CatalystModel SubstratepHObserved Rate Enhancement
AnilineAcetophenone4-5Significant
p-Phenylenediamine (pPDA)Acetophenone4-5Faster than aniline
ArginineModel Peptides6.0-7.0Effective catalysis

This data is based on general findings for acetophenone derivatives and is expected to be applicable to this compound.

The propylphenyl group in this compound can influence its solubility and interaction with other molecules, potentially offering advantages in specific ligation contexts, such as the assembly of amphiphilic block copolymers or the functionalization of surfaces.

Radical-Mediated Cyclization Reactions

Iminyl radicals generated from oximes are valuable intermediates for constructing cyclic structures, particularly nitrogen-containing heterocycles. nih.gov The synthetic utility of these reactions stems from the ability of the radical to undergo intramolecular addition to a suitably positioned double bond or to initiate a hydrogen atom transfer (HAT) cascade.

Oxime esters are common precursors for the generation of iminyl radicals. The cleavage of the N-O bond in oxime esters can be initiated thermally, photochemically, or through single-electron transfer (SET) processes involving transition metals or photoredox catalysts. nih.gov

Pathways for Radical Cyclization:

Two primary pathways for the intramolecular reactions of oxime radicals are:

Hydrogen Atom Transfer (HAT): An initial 1,5-HAT from a C-H bond to the iminyl radical can generate a carbon-centered radical, which then cyclizes. nih.gov

Radical Addition: The iminyl radical can directly add to a C=C double bond, leading to the formation of a five- or six-membered ring. 5-exo cyclization is generally favored. wikipedia.org

A variety of functionalized pyrrolines and other heterocyclic systems have been synthesized using these radical cascade reactions. nih.gov For instance, the TEMPO-mediated oxidative cyclization of ketoximes has been shown to produce isoxazolines through a proposed iminyl radical intermediate. nih.gov

The following table summarizes selected examples of radical cyclization reactions involving oxime derivatives, which are analogous to the potential reactivity of this compound derivatives.

Oxime Derivative TypeReaction ConditionsProduct Type
γ,δ-Unsaturated Oxime EstersMetal-free, thermalDihydropyrrole-functionalized phenanthridines
Acetophenone Oxime AcetatesLi₂CO₃, elemental sulfur, arylacetic acidsFused thieno[3,2-d]thiazoles
O-Propargyl OximesCopper(I) catalystFunctionalized chromeno[4,3-b]pyrroles

This data is derived from studies on various oxime esters and derivatives and illustrates the potential synthetic pathways for this compound.

The 4-propylphenyl substituent of this compound would likely remain intact during these radical processes, allowing for the synthesis of complex heterocyclic scaffolds bearing this lipophilic moiety.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates atoms from all starting materials. organic-chemistry.orgacsgcipr.org Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where each subsequent step is triggered by the functionality generated in the previous one. baranlab.org Oximes and their derivatives are valuable participants in both MCRs and cascade processes for the synthesis of diverse heterocyclic structures. nih.govclockss.org

Applications in Heterocycle Synthesis:

The reaction of ketoximes with acetylenes, known as the Trofimov reaction, is a classic example of a cascade process that leads to the formation of pyrroles. clockss.org This reaction can often be performed as a one-pot procedure starting from the ketone. clockss.org

More contemporary examples include cascade reactions initiated by the formation of an oxime, which then undergoes an intramolecular cyclization and subsequent cycloaddition. For example, the reaction of haloaldehydes with hydroxylamine and a dipolarophile leads to the in situ formation of an oxime, which cyclizes to a nitrone intermediate that is then trapped in an intermolecular dipolar cycloaddition to yield isoxazolidines. rsc.org

The versatility of oxime esters has also been exploited in cascade reactions. For instance, a cascade reaction involving oxime acetates, amines, and aldehydes can furnish 1,3- and 1,3,4-substituted pyrazoles. researchgate.net

The table below provides examples of multicomponent and cascade reactions where oxime derivatives are key components.

Reaction TypeReactantsProduct
Cascade ReactionHaloaldehyde, Hydroxylamine, DipolarophileIsoxazolidine
Multicomponent ReactionOxime Acetate (B1210297), Amine, AldehydeSubstituted Pyrazole
Trofimov ReactionKetoxime, AcetylenePyrrole

This table showcases the utility of oximes in complex reaction sequences, suggesting potential applications for this compound in the diversity-oriented synthesis of novel heterocyclic compounds.

Applications of 1 4 Propylphenyl Ethan 1 One Oxime Derivatives in Materials Science

Polymer Chemistry Applications

The introduction of oxime functionalities into polymer structures opens up a wide range of possibilities for creating advanced materials. The reactivity of the oxime group allows for its use in various polymerization techniques and modification strategies, leading to polymers with enhanced properties and new applications.

Modifiers for Polymeric Materials

Derivatives of 1-(4-Propylphenyl)ethan-1-one (B124536) oxime can be employed as effective modifiers for a variety of polymeric materials. The incorporation of these oxime derivatives can significantly alter the physical and chemical properties of the base polymer, leading to improved performance characteristics. For instance, the introduction of the propylphenyl group can enhance the hydrophobicity and aromatic interactions within the polymer matrix, which can be beneficial for applications requiring specific surface properties or compatibility with other aromatic compounds.

The oxime group itself serves as a versatile handle for further chemical transformations. This allows for the attachment of various functional molecules to the polymer backbone, a process known as post-polymerization modification. This approach is particularly useful for introducing functionalities that may not be compatible with the initial polymerization conditions.

Role in Step-Growth Polymerization

While not a conventional monomer for step-growth polymerization, the bifunctional nature of certain 1-(4-Propylphenyl)ethan-1-one oxime derivatives can be exploited in the synthesis of novel polymers. For example, a derivative containing a second reactive group, such as a carboxylic acid or an amine, could participate in condensation reactions to form polyesters or polyamides, respectively. The oxime group would then be incorporated into the polymer backbone or as a pendant group, providing a site for further modification or for imparting specific properties to the resulting polymer.

The presence of the oxime linkage within the polymer chain can also introduce a degree of reversibility, which is a key feature in the design of dynamic and self-healing materials. This aspect will be discussed in more detail in a later section.

Polymer Post-functionalization using Oxime Chemistry

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that are not readily accessible through direct polymerization of functional monomers. chemrxiv.org Oxime chemistry offers a highly efficient and versatile platform for PPM due to the mild reaction conditions and high yields associated with oxime formation. rsc.org

Polymers containing aldehyde or ketone groups can be readily functionalized by reacting them with alkoxyamine derivatives of 1-(4-Propylphenyl)ethan-1-one. This reaction, known as oxime ligation, is highly specific and proceeds under mild conditions, often at room temperature and in aqueous environments, with water as the only byproduct. rsc.org This makes it an ideal method for modifying sensitive polymers, including biopolymers.

The table below summarizes the key features of oxime ligation for polymer post-functionalization:

FeatureDescriptionReference
Reaction Type Oxime Ligation rsc.org
Reactants Polymer with aldehyde/ketone groups and an alkoxyamine derivative rsc.org
Conditions Mild (room temperature, aqueous environment) rsc.org
Byproduct Water rsc.org
Advantages High efficiency, high yield, biocompatibility rsc.org

This method allows for the precise introduction of the propylphenyl group into the polymer structure, which can be used to tune the material's properties, such as its solubility, thermal stability, and mechanical strength.

Hydrogel Synthesis via Oxime Ligation

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. They have found widespread applications in various fields, including biomedicine, agriculture, and tissue engineering. Oxime ligation has emerged as a powerful tool for the synthesis of hydrogels with tunable properties. nih.gov

In this approach, a multi-arm polymer functionalized with alkoxyamine groups can be crosslinked with a polymer containing multiple aldehyde or ketone groups. The reaction between these two components leads to the formation of a stable, covalently crosslinked hydrogel network. The use of this compound derivatives in this system would introduce the hydrophobic propylphenyl group into the hydrogel structure, which could be used to control the swelling behavior and mechanical properties of the gel.

The properties of the resulting hydrogel can be precisely controlled by varying the concentration of the crosslinkers, the pH of the reaction medium, and the presence of catalysts. nih.gov The table below illustrates the effect of these parameters on the properties of oxime-based hydrogels:

ParameterEffect on Hydrogel PropertiesReference
Crosslinker Concentration Increased concentration leads to higher crosslinking density and increased stiffness. nih.gov
pH The rate of oxime formation is pH-dependent, allowing for control over the gelation kinetics. nih.gov
Catalyst Catalysts, such as aniline, can accelerate the crosslinking reaction. nih.gov

Development of Dynamic Materials

Dynamic materials are a class of smart materials that can change their properties in response to external stimuli, such as light, temperature, or pH. These materials are of great interest for applications in areas such as drug delivery, sensing, and self-healing materials. The reversible nature of the oxime bond makes it an excellent candidate for the development of dynamic materials.

Integration of Dynamic Chemistries into Materials

The key to creating dynamic materials is the incorporation of reversible chemical bonds into the material's structure. The oxime linkage, while generally stable, can undergo reversible exchange reactions under specific conditions. rsc.org This allows for the dissociation and reconstruction of the material in response to an external trigger. rsc.org

By incorporating this compound derivatives into a polymer network, it is possible to create a material that can be reconfigured or repaired. For example, a material crosslinked with oxime bonds could be designed to dissociate upon exposure to a specific chemical agent or a change in pH. The material could then be reformed by removing the trigger, leading to a self-healing or reprocessable material.

The dynamic nature of the oxime bond also allows for the creation of adaptable materials that can change their shape or properties on demand. This has potential applications in areas such as soft robotics and adaptive optics.

The table below highlights the key aspects of using oxime chemistry for the development of dynamic materials:

FeatureApplication in Dynamic MaterialsReference
Reversible Bond Formation Allows for the creation of self-healing and reprocessable materials. rsc.org
Stimuli-Responsiveness The oxime exchange reaction can be triggered by specific chemical or physical stimuli. rsc.org
Tunable Properties The dynamics of the material can be tuned by modifying the structure of the oxime derivative. rsc.org

Heavy Metal Sorbents and Sensing Platforms

The oxime functional group (C=N-OH) is well-documented for its ability to form stable complexes with various metal ions. This chelating property is the primary reason that polymers and materials containing oxime moieties are investigated for environmental remediation and analytical applications. In theory, derivatives of this compound could be synthesized into polymers or grafted onto substrates to create materials for capturing heavy metals from aqueous solutions or for use in chemical sensors.

Theoretical Framework for Sorbent Applications:

A hypothetical sorbent based on a polymer of this compound would likely function through the chelation of heavy metal ions by the nitrogen and oxygen atoms of the oxime group. The presence of the propylphenyl group could influence the polymer's physical properties, such as its hydrophobicity and porosity, which are crucial for the efficiency of a sorbent material.

The general mechanism for the adsorption of divalent metal ions (M²⁺) by an oxime-containing polymer can be illustrated as a complexation reaction. The effectiveness of such a sorbent would depend on several factors, including the pH of the solution, the concentration of the metal ions, and the presence of other competing ions.

Potential for Sensing Platforms:

In the realm of chemical sensing, derivatives of this compound could serve as the ionophore in an ion-selective electrode or as the active layer in a chemiresistor. The binding of a heavy metal ion to the oxime group would alter the electronic properties of the material, leading to a measurable signal. For instance, in an electrochemical sensor, this binding event could cause a change in potential or current that is proportional to the concentration of the target metal ion.

While specific research on this compound derivatives is not available, the broader class of oxime-containing compounds has been explored for the detection of various heavy metals. The selectivity and sensitivity of such sensors are highly dependent on the molecular structure of the oxime derivative and the design of the sensing platform.

Illustrative Table of Heavy Metals Potentially Targeted by Oxime-Based Sorbents:

The following table, based on general knowledge of oxime chemistry, lists heavy metals that could potentially be targeted by sorbents derived from this compound. It is important to note that this is an illustrative table, as specific experimental data for this compound is not available.

Metal IonPotential for Chelation by Oxime Groups
Copper (Cu²⁺)High
Nickel (Ni²⁺)High
Cobalt (Co²⁺)Moderate to High
Zinc (Zn²⁺)Moderate
Cadmium (Cd²⁺)Moderate
Lead (Pb²⁺)Moderate
Mercury (Hg²⁺)Moderate

Future Research Directions and Perspectives

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The oxime functional group in 1-(4-propylphenyl)ethan-1-one (B124536) oxime presents a rich platform for discovering new chemical reactions. Future research is expected to delve into unconventional transformations that go beyond traditional oxime chemistry. This includes exploring the generation and subsequent reactions of oxime radicals, which can participate in unique intramolecular cyclizations to form complex heterocyclic structures like isoxazolines and cyclic nitrones. nih.gov The ability of oxime radicals to act as either O- or N-radicals opens up diverse reaction pathways for creating five-membered rings. nih.gov

Furthermore, the investigation of metal-catalyzed reactions involving oximes is a promising area. For instance, the palladium-catalyzed atroposelective C–H vinylation of biaryl-2-aldehydes using a chiral transient directing group highlights the potential for developing highly selective transformations. acs.org Similarly, copper-catalyzed skeletal rearrangement-driven cycloisomerization of O-propargyl oxime-containing diynes offers a pathway to functionalized chromeno[4,3-b]pyrroles. acs.org The study of such metal-involving reactions can lead to the development of novel synthetic methodologies for a wide range of valuable organic compounds. acs.org

Recent studies on arylcyanomethylenequinone oximes have revealed interesting transformations, including reduction reactions that convert both the oxime and cyano groups to form 4-arylaminoarylethylamines. mdpi.com Exploring analogous reactions with 1-(4-propylphenyl)ethan-1-one oxime could lead to the synthesis of novel amino compounds with potential applications in medicinal chemistry and materials science.

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of oximes often involves the reaction of ketones with hydroxylamine (B1172632), which can generate by-products and may require harsh reaction conditions. ontosight.aiyoutube.com A key focus for future research will be the development of more sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives.

This includes the exploration of catalytic methods that minimize waste and energy consumption. For example, the use of N-[3-(methylamino)propyl]-N′-ethylcarbodiimide hydrochloride (EDCI) with 4-(dimethylamino)pyridine (DMAP) as a catalyst for the esterification of ketoximes and aldoximes provides a high-yield and operationally simple alternative to traditional methods. organic-chemistry.org This approach avoids the need for anhydrous conditions and cumbersome purification steps. organic-chemistry.org

Moreover, the development of one-pot syntheses and the use of greener solvents will be crucial. Research into metal-mediated approaches for generating oximes from nitro compounds could also offer more efficient and selective synthetic routes. acs.org The goal is to develop protocols that are not only efficient and high-yielding but also align with the principles of green chemistry, reducing the environmental impact of chemical synthesis.

Expanding the Scope of Coordination Chemistry with Oxime Ligands

Oximes, including this compound, are versatile ligands in coordination chemistry due to the presence of both nitrogen and oxygen donor atoms. bohrium.comresearchgate.net This allows them to coordinate with a wide variety of metal ions in different modes, leading to the formation of diverse metal complexes with interesting structural and electronic properties. bohrium.comresearchgate.net Future research will likely focus on expanding the library of oxime-based ligands and exploring their coordination behavior with a broader range of transition metals. bohrium.com

The ability of the oxime group to act as a bridging ligand can lead to the formation of multinuclear complexes with unique magnetic and catalytic properties. The synthesis and characterization of such complexes could open up new avenues in areas like molecular magnetism and catalysis. Furthermore, the reactivity of the coordinated oxime ligand itself is an area ripe for exploration. The coordination to a metal center can significantly alter the reactivity of the oxime, enabling transformations that are not possible with the free ligand. at.ua

The development of "click chemistry" approaches using oxime ligation has shown great promise for bioconjugation and materials science. rsc.orgacs.org This highly efficient and biorthogonal reaction can be used to link molecules together under mild conditions, forming a stable oxime bond. rsc.orgacs.org Expanding the application of this chemistry to create novel coordination polymers and functional materials based on this compound is a significant area for future investigation.

Advanced Materials Applications and Bio-inspired Materials

The unique properties of oximes and their derivatives make them attractive building blocks for the creation of advanced materials. The ability of oximes to form dynamic covalent bonds has led to the development of Covalent Adaptable Networks (CANs). rsc.org These materials can be reprocessed and healed, offering a more sustainable alternative to traditional thermosetting polymers. rsc.org Future research will likely focus on incorporating this compound into such networks to create materials with tailored properties, such as improved thermal stability and mechanical strength.

The functional group tolerance and rapid reaction kinetics of oxime formation make it a versatile tool for step-growth polymerization. rsc.org This allows for the synthesis of high molecular weight polymers with controlled end-group functionality. rsc.org The incorporation of functional monomers containing groups like bipyridine or boronic acid can lead to polymers with specific catalytic or sensing capabilities. rsc.org

Furthermore, the biological activity of many oxime-containing compounds suggests their potential in the development of bio-inspired materials. researchgate.netnih.govmdpi.comnih.gov For example, the oxime moiety is a key component in compounds with antifungal and antibacterial properties. nih.govnih.gov This opens up possibilities for creating antimicrobial coatings and materials for biomedical applications. Research into the self-assembly of oxime-containing molecules could also lead to the development of novel supramolecular structures with applications in drug delivery and nanotechnology. nih.gov

Computational Chemistry as a Predictive Tool for Oxime Behavior

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical compounds. In the context of this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and spectroscopic properties. Density Functional Theory (DFT) studies, for example, can be used to model reaction mechanisms and predict the outcomes of chemical transformations. frontiersin.org

Computational screening can be employed to identify promising candidates for specific applications, such as new ligands for coordination chemistry or monomers for polymer synthesis. By simulating the properties of virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery of new materials with desired functionalities. For instance, computational studies can help in understanding the substituent effects on the kinetics of oxime exchange reactions in dynamic networks, allowing for the design of materials with tunable properties. rsc.org

Moreover, computational pharmacology and chemistry can be used to predict the drug-like properties and potential toxicity of oxime derivatives. frontiersin.org This can aid in the early stages of drug discovery by identifying compounds with favorable pharmacokinetic profiles and low toxicity. frontiersin.org As computational methods become more powerful and accurate, they will play an increasingly important role in guiding experimental research and unlocking the full potential of this compound and related compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-Propylphenyl)ethan-1-one oxime, and what reaction conditions are critical for optimizing yield?

  • Answer : The synthesis typically involves two steps: (1) Friedel-Crafts acylation to introduce the ethanone group onto the aromatic ring using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) ; (2) Oxime formation via condensation of the ketone with hydroxylamine under acidic or basic conditions. Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, ethanol or methanol as solvents at 60–80°C promotes efficient oxime formation .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm oxime formation (e.g., disappearance of ketone carbonyl signals and appearance of oxime proton resonance at ~8–10 ppm) .
  • IR Spectroscopy : Detection of C=N stretching vibrations (~1600 cm⁻¹) and O-H/N-H bonds (~3200–3400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : While specific GHS data for this compound is limited, analogous oximes and aromatic ketones may exhibit acute toxicity (oral/dermal/inhalation). Use PPE (gloves, goggles), work in a fume hood, and refer to safety protocols for structurally similar compounds (e.g., 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between theoretical predictions and experimental results for this oxime?

  • Answer : Discrepancies often arise from solvent effects, tautomerism, or crystal packing. For example, ¹³C NMR shifts for the oxime moiety may vary depending on protonation state or hydrogen-bonding interactions in CDCl₃ vs. DMSO-d₆. Computational tools (DFT calculations) combined with variable-temperature NMR can elucidate dynamic equilibria .

Q. What challenges arise in crystallographic refinement of this compound, and how can software like SHELX or OLEX2 address them?

  • Answer : Challenges include disorder in the propyl chain or oxime group and weak diffraction due to flexible substituents. SHELXTL (via OLEX2) enables robust refinement through:

  • TWIN/BASF commands for handling twinned crystals.
  • ISOR restraints to stabilize thermal motion in flexible groups.
  • Hydrogen-bond network analysis to validate intermolecular interactions .

Q. What mechanistic insights have been gained from studying the reactivity of this oxime in transition-metal-catalyzed reactions?

  • Answer : The oxime’s N–O bond can act as a directing group in C–H functionalization. For example, Rh(III) catalysts facilitate cyclopropane ring-opening via coordination to the oxime nitrogen, enabling enantioselective synthesis of cyclopentenylamines. Kinetic studies (e.g., Eyring plots) reveal solvent-dependent activation barriers .

Q. How do structural modifications (e.g., substituent effects on the phenyl ring) influence the biological activity of oxime derivatives?

  • Answer : The propyl group enhances lipophilicity, potentially improving membrane permeability in antimicrobial assays. Comparative studies with fluorinated analogs (e.g., 1-(3-Fluoro-4-propoxyphenyl)ethanone) show altered enzyme inhibition profiles due to electronic effects .

Methodological Notes

  • Crystallography Workflow : Use OLEX2 for structure solution (via charge flipping or dual-space methods) followed by SHELXL for refinement. Validate hydrogen-bonding networks with Mercury .
  • Data Reproducibility : Archive raw NMR/FID files and crystallographic .cif data in repositories like Cambridge Structural Database (CSD) or Zenodo.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.